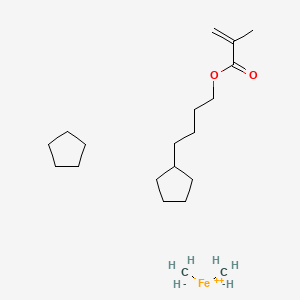
4-Ferrocenylbutyl methacrylate (fbma)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ferrocenylbutyl methacrylate is an organometallic compound that incorporates a ferrocene moiety into its structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Ferrocenylbutyl methacrylate can be synthesized through a multi-step process starting from ferrocenemethanol. The general synthetic route involves the esterification of ferrocenemethanol with methacrylic acid or its derivatives. The reaction typically requires a catalyst such as sulfuric acid and is carried out under reflux conditions .
Industrial Production Methods: Industrial production of 4-ferrocenylbutyl methacrylate involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Ferrocenylbutyl methacrylate undergoes various chemical reactions, including:
Oxidation: The ferrocene moiety can be oxidized to ferrocenium ion under mild conditions.
Reduction: The ferrocenium ion can be reduced back to ferrocene.
Substitution: The methacrylate group can participate in polymerization reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include ferric chloride and ceric ammonium nitrate.
Reduction: Reducing agents such as sodium borohydride are used.
Polymerization: Radical initiators like azobisisobutyronitrile (AIBN) are employed for polymerization.
Major Products:
Oxidation: Ferrocenium derivatives.
Reduction: Regenerated ferrocene.
Polymerization: Polymers with ferrocene units incorporated into the backbone.
Wissenschaftliche Forschungsanwendungen
4-Ferrocenylbutyl methacrylate has a wide range of applications in scientific research:
Biology: Investigated for its potential in biosensing applications due to its electrochemical properties.
Medicine: Explored for drug delivery systems and as a component in anticancer therapies.
Industry: Utilized in the development of advanced materials with specific electronic and magnetic properties.
Wirkmechanismus
The mechanism of action of 4-ferrocenylbutyl methacrylate is primarily based on its redox activity. The ferrocene moiety can undergo reversible oxidation and reduction, which is exploited in various applications such as catalysis and sensing. The methacrylate group allows for polymerization, enabling the formation of materials with tailored properties .
Vergleich Mit ähnlichen Verbindungen
- 2-Ferrocenylmethoxyethyl methacrylate
- 3-Ferrocenylmethoxypropyl methacrylate
- 1-Ferrocenylmethyl methacrylate
Comparison: 4-Ferrocenylbutyl methacrylate is unique due to the length of its alkyl chain, which influences its electrochemical properties and polymerization behavior. Compared to its shorter-chain analogs, it offers different solubility and thermal properties, making it suitable for specific applications .
Eigenschaften
Molekularformel |
C20H38FeO2 |
|---|---|
Molekulargewicht |
366.4 g/mol |
IUPAC-Name |
carbanide;cyclopentane;4-cyclopentylbutyl 2-methylprop-2-enoate;iron(2+) |
InChI |
InChI=1S/C13H22O2.C5H10.2CH3.Fe/c1-11(2)13(14)15-10-6-5-9-12-7-3-4-8-12;1-2-4-5-3-1;;;/h12H,1,3-10H2,2H3;1-5H2;2*1H3;/q;;2*-1;+2 |
InChI-Schlüssel |
VZPUIQRBCPMNHX-UHFFFAOYSA-N |
Kanonische SMILES |
[CH3-].[CH3-].CC(=C)C(=O)OCCCCC1CCCC1.C1CCCC1.[Fe+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Pyrazolo[3,4-c]pyridine-4-carbonitrile](/img/structure/B14040853.png)
![Benzo[6,7]bicyclo[3.2.1]oct-6-en-3-one](/img/structure/B14040855.png)
![carbanide;cobalt(3+);3-[2,7,18-tris(2-amino-2-oxoethyl)-3,13-bis(3-amino-3-oxopropyl)-17-[3-[2-[[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy-methylidene-oxido-λ5-phosphanyl]oxypropylamino]-3-oxopropyl]-1,2,5,7,12,12,15,17-octamethyl-8,13,18,19-tetrahydro-3H-corrin-24-id-8-yl]propanamide](/img/structure/B14040858.png)
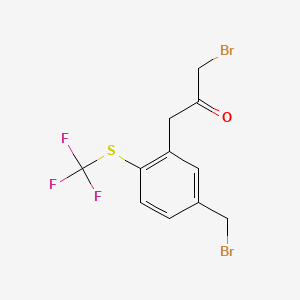
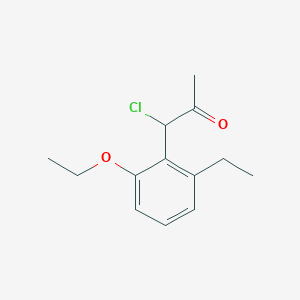
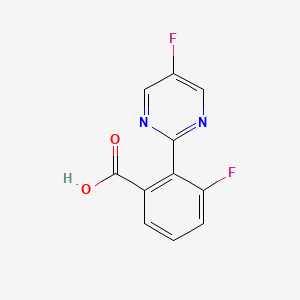
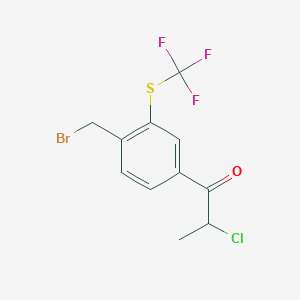
![5-Fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole](/img/structure/B14040877.png)
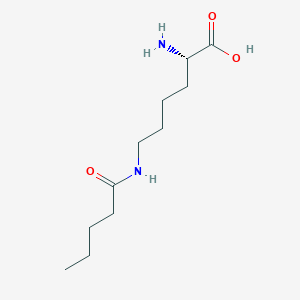
![9-Oxo-3-oxa-7-aza-bicyclo[3.3.1]nonane-7-carboxylic acid tert-butyl ester](/img/structure/B14040885.png)
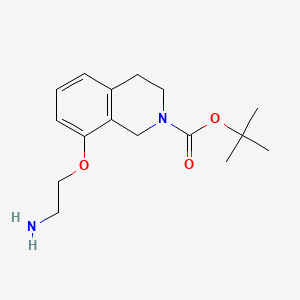
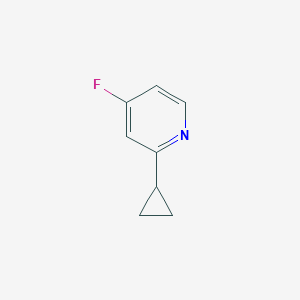
![methyl N-[1-[(2S)-2-[5-[(6S)-6-(2-cyclopropyl-1,3-thiazol-5-yl)-1-fluoro-10-[2-[1-[2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]-6H-indolo[1,2-c][1,3]benzoxazin-3-yl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B14040906.png)
![endo-3-Amino-9-Boc-9-azabicyclo[3.3.1]nonane HCl](/img/structure/B14040922.png)
